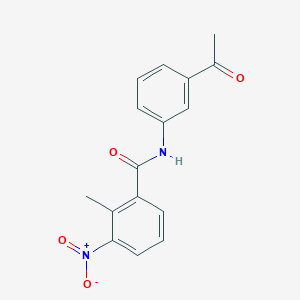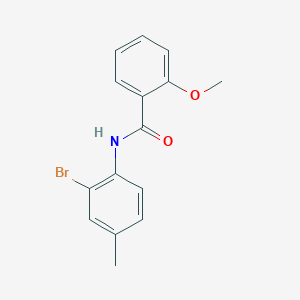
(R)-piperidine-3-carboxamide
Übersicht
Beschreibung
®-Piperidine-3-carboxamide is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it valuable in the development of enantiomerically pure drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-piperidine-3-carboxamide typically involves the reduction of ®-piperidine-3-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of ®-piperidine-3-carboxylic acid using a palladium catalyst under hydrogen gas. Another approach involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: In industrial settings, ®-piperidine-3-carboxamide is often produced through large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: ®-Piperidine-3-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: ®-Piperidine-3-carboxamide is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing its binding affinity and efficacy.
Vergleich Mit ähnlichen Verbindungen
- (S)-Piperidine-3-carboxamide
- Piperidine-4-carboxamide
- Piperidine-2-carboxamide
Comparison: ®-Piperidine-3-carboxamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its (S)-enantiomer. The position of the carboxamide group on the piperidine ring also influences the compound’s reactivity and interaction with biological targets. For example, piperidine-4-carboxamide may exhibit different pharmacokinetic properties compared to ®-piperidine-3-carboxamide.
Eigenschaften
IUPAC Name |
(3R)-piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357560 | |
| Record name | (R)-piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168749-30-2 | |
| Record name | (R)-piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-piperidine-3-carboxamide interact with HIV-1 protease and what are the downstream effects?
A1: this compound acts as a P2-ligand in a series of novel HIV-1 protease inhibitors. [] These inhibitors are designed with a hydrophobic cyclopropyl group as the P1'-ligand and 4-substituted phenylsulfonamides as the P2'-ligands. [] While the exact binding interactions are not fully elucidated in the provided abstract, molecular docking studies of a potent derivative, compound 22a, suggest strong interactions with the HIV-1 protease active site. [] This binding inhibits the protease's function, which is crucial for the viral life cycle, specifically the cleavage of viral polyproteins into functional proteins. [] This inhibition ultimately hinders the assembly and maturation of new viral particles. []
Q2: How does the structure of compounds containing this compound influence their activity against HIV-1 protease?
A2: The research highlights the importance of structure-activity relationships (SAR) for these HIV-1 protease inhibitors. [] Compound 22a, containing both this compound and a 4-methoxyphenylsulfonamide moiety, exhibited the most potent inhibitory activity (IC50 = 3.61 nM) against HIV-1 protease. [] This suggests that the specific combination of P2, P1', and P2' ligands significantly influences binding affinity and inhibitory potency. [] Further research exploring modifications to these ligands could unveil even more potent inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)







